Cas no 2138352-05-1 (2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide)

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide is a specialized organic compound featuring a benzodioxin core coupled with an N-methoxy-N-methylacetamide functional group. This structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry, particularly for the preparation of pharmaceuticals and agrochemicals. The presence of the Weinreb amide moiety enhances its utility as a versatile acylating agent, enabling controlled transformations into ketones or aldehydes without overreaction. Its stability under various conditions and compatibility with multiple reaction pathways underscore its advantages in complex organic syntheses. The compound’s well-defined purity and consistent performance make it a reliable choice for research and industrial applications requiring precision.
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide structure
2138352-05-1 structure
Product Name:2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide
CAS No:2138352-05-1
MF:C12H15NO4
MW:237.251803636551
CID:6618597
PubChem ID:165452992
Update Time:2025-08-05

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • EN300-733019
    • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide
    • 2138352-05-1
    • Inchi: 1S/C12H15NO4/c1-13(15-2)12(14)8-9-3-4-10-11(7-9)17-6-5-16-10/h3-4,7H,5-6,8H2,1-2H3
    • InChI Key: UKLJBAKCKRCPLK-UHFFFAOYSA-N
    • SMILES: O1CCOC2C=CC(=CC1=2)CC(N(C)OC)=O

Computed Properties

  • Exact Mass: 237.10010796g/mol
  • Monoisotopic Mass: 237.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 48Ų

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-733019-1.0g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide
2138352-05-1
1g
$0.0 2023-06-07

Additional information on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide

Introduction to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide (CAS No. 2138352-05-1)

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide, with the CAS number 2138352-05-1, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of acetamides and features a 1,4-benzodioxin moiety, which is a common scaffold in various bioactive molecules. The presence of the methoxy and methyl groups further enhances its chemical diversity and biological relevance.

The chemical structure of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide can be represented as follows: C13H17NO4. The 1,4-benzodioxin ring is a bicyclic system consisting of two oxygen atoms bridged by a methylene group, which imparts rigidity and specific conformational properties to the molecule. The acetamide functionality, coupled with the methoxy and methyl substituents, contributes to its solubility and interaction with biological targets.

In recent years, extensive research has been conducted to explore the pharmacological properties of compounds containing the 1,4-benzodioxin scaffold. Studies have shown that such compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that derivatives of 1,4-benzodioxin compounds demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The methoxy and methyl groups in 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide play crucial roles in modulating its biological activity. The methoxy group can enhance the lipophilicity of the molecule, facilitating its cellular uptake and distribution. Meanwhile, the methyl group can improve the stability and reduce metabolic degradation. These structural modifications are essential for optimizing the pharmacokinetic properties of the compound.

Clinical trials involving similar acetamides have shown promising results in treating various diseases. For example, a phase II clinical trial evaluating a related compound for the treatment of chronic pain demonstrated significant pain relief without major adverse effects. These findings highlight the therapeutic potential of compounds like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide.

In addition to its potential therapeutic applications, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide is also being studied for its use in chemical synthesis and as a building block for more complex molecules. Its unique structure makes it an attractive candidate for developing new drugs with improved efficacy and safety profiles.

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the 1,4-benzodioxin ring through cyclization reactions and subsequent functionalization to introduce the acetamide functionality and substituents. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yield and purity.

In conclusion, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methoxy-N-methylacetamide (CAS No. 2138352-05-1) is a promising compound with diverse applications in medicinal chemistry. Its unique chemical structure and biological activities make it an important subject of ongoing research. Further studies are needed to fully elucidate its mechanisms of action and optimize its therapeutic potential for various diseases.

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